Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate
Overview
Description
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate, also known as E3CP, is an ester derived from the reaction of ethyl 3-hydroxypropanoate and 4-amino-benzeneethanoyl chloride. It has a variety of uses in the scientific and medical fields, from synthesis to research applications.
Scientific Research Applications
Biodegradation and Environmental Impact
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate's structural analogue, Ethyl tert-butyl ether (ETBE), has been studied for its biodegradation and environmental fate. Microorganisms in soil and groundwater can aerobically degrade ETBE, using it as a carbon and energy source or via cometabolism with alkanes. The biodegradation process involves several intermediates and enzymes, such as cytochrome P450 monooxygenase and alkane hydroxylases. However, the ether structure and slow degradation kinetics may limit ETBE metabolism. The presence of co-contaminants can influence the aerobic biodegradation of ETBE, either limiting it by preferential metabolism or enhancing it through cometabolism (Thornton et al., 2020).
Biomarkers in Tobacco and Cancer Research
The metabolites of carcinogens, including those similar to this compound, have been used as biomarkers in tobacco and cancer research. These biomarkers provide insights into carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans. Notably, specific biomarkers derived from tobacco-specific carcinogens offer high sensitivity and specificity, valuable for studies on environmental tobacco smoke exposure and potentially related substances (Hecht, 2002).
Molecular Mechanisms in Spermatogenesis
Certain chemicals, like Bisphenol A and di(2-ethylhexyl)phthalate (DEHP), and their metabolites act as endocrine disruptors, potentially affecting reproductive organs and spermatogenesis. These compounds preferentially target developing testes during puberty. The review discusses the molecular mechanisms behind germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis, proposing a model at the molecular level to explain these effects (Lagos-Cabré & Moreno, 2012).
Potential in Nutraceutical and Pharmaceutical Industries
Ethyl ferulate, a phenylpropanoid with similarities to this compound, exhibits anti-inflammatory, antioxidant, and neuroprotective activities. Despite its pharmacological activities, it remains underexplored by the pharmaceutical and nutraceutical industries. A systematic review and technological prospection highlighted the need for further research to optimize its biological and pharmacological effects, suggesting a similar pathway for related compounds (Cunha et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various biological targets .
Mode of Action
Based on its structure, it can be inferred that it may undergo reactions typical of esters and aromatic amines .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure, and in the case of esters, they are often subject to hydrolysis in the body .
Result of Action
Similar compounds have been known to exhibit various biological activities .
properties
IUPAC Name |
ethyl 3-[4-(ethoxycarbonylamino)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)10-7-11-5-8-12(9-6-11)15-14(17)19-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPARTXAECEKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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